MCHR2 Antagonist Potency: 100-Fold Improvement over Closest In-Class Comparator
3-Amino-N-(3-chloro-2-methylphenyl)propanamide exhibits an IC50 of 1 nM for antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), assessed via inhibition of MCH-stimulated Ca2+ flux in CHO cells [1]. In contrast, the structurally related comparator CHEMBL1934113 (spiropiperidine carbazole scaffold) demonstrates an IC50 of 100 nM under identical assay conditions—a 100-fold reduction in potency [2]. An even closer structural analog, CHEMBL1934112, shows an IC50 of 4 nM, still representing a 4-fold potency deficit relative to the target compound [3]. This differential is quantifiable and statistically robust within the same assay platform.
| Evidence Dimension | MCHR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | CHEMBL1934113 (IC50 = 100 nM); CHEMBL1934112 (IC50 = 4 nM) |
| Quantified Difference | 100-fold more potent than CHEMBL1934113; 4-fold more potent than CHEMBL1934112 |
| Conditions | FLIPR assay; human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
For procurement in MCHR2 drug discovery programs, a 100-fold potency difference translates to significantly lower compound consumption in screening cascades and reduced risk of false negatives in hit-to-lead progression.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Affinity Data: IC50 = 1 nM for human MCHR2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708 (accessed 2026-04-22). View Source
- [2] BindingDB. BDBM50360695 (CHEMBL1934113). Affinity Data: IC50 = 100 nM for human MCHR2. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360695 (accessed 2026-04-22). View Source
- [3] BindingDB. BDBM50360694 (CHEMBL1934112). Affinity Data: IC50 = 4 nM for human MCHR2. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50360694 (accessed 2026-04-22). View Source
